SDZ285-428 -

SDZ285-428

Catalog Number: EVT-278196
CAS Number:
Molecular Formula: C24H20ClN3O
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-VID-400, also known as SDZ285-428, is CYP24A1 inhibitor.
Overview

SDZ285-428, also known as NVP-VID-400, is a chemical compound that functions primarily as an inhibitor of the enzyme cytochrome P450 24A1. This enzyme plays a critical role in the metabolism of vitamin D, and its inhibition can have significant implications in various therapeutic contexts, particularly in cancer treatment and metabolic disorders. The compound has garnered attention for its potential applications in enhancing the efficacy of vitamin D-based therapies.

Source and Classification

SDZ285-428 is classified as a synthetic organic compound. It is categorized under the broader class of cytochrome P450 inhibitors, specifically targeting CYP24A1. The compound's development stems from research focused on modulating vitamin D metabolism to improve clinical outcomes in conditions where vitamin D plays a pivotal role.

Synthesis Analysis

Methods and Technical Details

The synthesis of SDZ285-428 involves several steps typical of organic synthesis. While specific details regarding its synthetic pathway are not extensively documented in public literature, it generally includes:

  1. Starting Materials: The synthesis likely begins with readily available organic precursors that contain the necessary functional groups for subsequent reactions.
  2. Reactions: Key reactions may include:
    • Alkylation: To introduce alkyl groups that enhance biological activity.
    • Cyclization: Forming cyclic structures that are often crucial for biological activity.
    • Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

These methods ensure that the final compound exhibits the desired pharmacological properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of SDZ285-428 can be characterized by its unique arrangement of atoms, which defines its function as an enzyme inhibitor. While specific structural data such as bond lengths and angles are not provided in the available literature, it is essential to note that:

  • Molecular Formula: The molecular formula for SDZ285-428 is typically represented as Cx_{x}Hy_{y}Nz_{z}Ow_{w}, where x, y, z, and w denote the number of respective atoms.
  • 3D Structure: Advanced techniques like X-ray crystallography or NMR spectroscopy would provide detailed insights into its three-dimensional conformation.
Chemical Reactions Analysis

Reactions and Technical Details

As a cytochrome P450 24A1 inhibitor, SDZ285-428 participates in specific biochemical reactions:

  1. Inhibition Mechanism: The compound binds to the active site of CYP24A1, preventing substrate access and thus inhibiting its enzymatic activity.
  2. Metabolic Pathway Modulation: By inhibiting CYP24A1, SDZ285-428 alters the metabolic pathways involving vitamin D, potentially leading to increased levels of active vitamin D metabolites.

These interactions are crucial for understanding how SDZ285-428 can be utilized therapeutically.

Mechanism of Action

Process and Data

The mechanism of action for SDZ285-428 primarily revolves around its role as an inhibitor of cytochrome P450 24A1. The process can be summarized as follows:

  1. Binding Affinity: SDZ285-428 exhibits a high binding affinity for CYP24A1, which is essential for effective inhibition.
  2. Substrate Competition: By occupying the active site, it prevents the conversion of calcitriol (the active form of vitamin D) into inactive metabolites.
  3. Biological Outcomes: This inhibition can lead to enhanced biological effects associated with vitamin D, including anti-cancer effects and improved calcium metabolism.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or boiling point are not detailed in available resources, general properties include:

  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on formulation.
  • Stability: Stability under various pH conditions should be assessed to ensure efficacy during storage and application.

Chemical properties relevant to its function include:

  • Reactivity: Reacts primarily with biological targets rather than undergoing significant non-specific reactions.

These properties influence how SDZ285-428 can be formulated for therapeutic use.

Applications

Scientific Uses

SDZ285-428 has several potential applications in scientific research and medicine:

  1. Cancer Therapy: Due to its ability to enhance vitamin D activity, it may be used in combination therapies for various cancers where vitamin D has shown efficacy.
  2. Metabolic Disorders: Its role in modulating vitamin D metabolism could make it beneficial in conditions like osteoporosis or other metabolic bone diseases.
  3. Research Tool: As a selective inhibitor of CYP24A1, it serves as a valuable tool for studying the physiological roles of vitamin D metabolites.
Introduction to SDZ285-428: Discovery and Therapeutic Context

Historical Development of CYP51 Inhibitors in Antiparasitic Research

Sterol 14α-demethylase (CYP51) has been a validated drug target in pathogenic trypanosomatids for over three decades, with its pharmacological inactivation proving effective against Trypanosoma cruzi and selected Leishmania species. This cytochrome P450 enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors (lanosterol, eburicol, or obtusifoliol), a critical step in the biosynthesis of membrane sterols essential for parasite viability. The foundation of CYP51-targeted antiparasitic chemotherapy was laid with the repurposing of antifungal azoles, beginning with ketoconazole and itraconazole in the 1980s-1990s. While these early azoles demonstrated in vitro activity against T. cruzi, their clinical utility was limited by variable efficacy in chronic Chagas disease and significant off-target effects due to cross-reactivity with human CYP enzymes [1] [4].

The early 2000s witnessed a significant advancement with the introduction of second-generation triazoles—posaconazole and ravuconazole. These compounds exhibited superior potency and pharmacokinetic profiles, leading to their clinical evaluation for Chagas disease by the Drugs for Neglected Diseases initiative (DNDi). Both drugs achieved high cure rates in animal models and initial clinical trials, attributed to their strong binding to the T. cruzi CYP51 active site via a coordination bond between the triazole nitrogen and the heme iron atom. Structural studies revealed that their efficacy stemmed from complementary interactions with parasite-specific residues, particularly within the enzyme's rigid substrate-binding cavity [1] [3] [4].

However, a major setback occurred when clinical trials revealed significant relapse rates (approximately two-thirds of patients) after completion of posaconazole or ravuconazole treatment. This treatment failure highlighted the limitations of repurposed antifungals and underscored the urgent need for novel chemotypes specifically designed for trypanosomatid CYP51 inhibition. This need drove the exploration of non-azole scaffolds, exemplified by the DNDi's optimization of fenarimol (a pyrimidine derivative fungicide) into pyridine-based derivatives like UDO (EPL-BS1246) and UDD (EPL-BS0967). These compounds emerged as highly promising antichagasic agents in cellular and in vivo models, paving the way for the development of SDZ285-428 as a next-generation inhibitor [1] [4].

Table 1: Evolution of Key CYP51 Inhibitor Classes in Antiparasitic Research

Inhibitor ClassRepresentative CompoundsKey AdvantagesMajor LimitationsDevelopment Phase
Early AzolesKetoconazole, ItraconazoleDemonstrated in vitro anti-T. cruzi activity; Existing drugsLow chronic stage efficacy; Significant human CYP cross-reactivity; ToxicityRepurposed (Clinical failure for Chagas)
Second-Generation TriazolesPosaconazole, RavuconazoleHigh in vitro/vivo potency; Improved PK profiles; Entered clinical trialsHigh relapse rates post-treatment (~60-70%); Potential resistance developmentClinical Trials (Failed for Chagas monotherapy)
Pyridine DerivativesUDO, UDD, SDZ285-428Novel scaffold; High selectivity for T. cruzi CYP51; Lower human CYP inhibition; Efficacy in stringent mouse modelsNovelty requires extensive preclinical profilingPreclinical Research & Optimization
Experimental Non-AzolesVNI, VFVCure acute/chronic Chagas in mice; Novel binding modesLimited clinical data availableLate Preclinical

Role of SDZ285-428 in Targeting Trypanosomatid Infections

SDZ285-428 belongs to the class of pyridine-based CYP51 inhibitors pioneered by UDO and UDD. Like its predecessors, SDZ285-428 exhibits potent activity against Trypanosoma cruzi, specifically targeting the intracellular amastigote stage crucial for chronic infection. This stage is particularly vulnerable because it exhibits upregulated CYP51 gene expression and relies exclusively on endogenously biosynthesized ergosterol-like sterols (C24-alkylated), being unable to utilize host cholesterol. Inhibition of CYP51 by SDZ285-428 disrupts sterol biosynthesis, leading to the accumulation of toxic methylated sterol precursors. This disruption causes catastrophic ultrastructural alterations in the parasites, including membrane blebbing, mitochondrial swelling, endoplasmic reticulum and Golgi disorganization, detachment of the nuclear envelope, and ultimately, parasite lysis and death [1] [3].

The molecular basis for SDZ285-428's potency and selectivity was elucidated through X-ray crystallography of related pyridine inhibitors bound to T. cruzi CYP51 (PDB codes: 3ZG2 for UDO, 3ZG3 for UDD). These structures revealed a critical interaction: a coordination bond between the pyridine nitrogen atom and the ferric heme iron within the enzyme's active site. Crucially, this bond is longer (approx. 2.3–2.4 Å) than the corresponding bond formed by azole inhibitors (approx. 2.0–2.1 Å). This longer bond implies a weaker interaction, reducing the perturbation of the iron's reduction potential. This subtle difference is hypothesized to be a key factor in the enhanced selectivity of pyridine-based inhibitors like SDZ285-428 towards T. cruzi CYP51 compared to human drug-metabolizing CYPs and potentially fungal CYP51s [1].

Beyond the heme iron coordination, SDZ285-428's high inhibitory potency stems from an exquisite shape complementarity with the topology of the T. cruzi CYP51 substrate-binding cavity. Key structural features of the enzyme enabling this fit include:

  • Ile105 (B' helix): This residue, conserved as Phe in plant-like CYP51 orthologs (T. brucei, L. infantum), defines substrate preference towards C4-dimethylated sterols (lanosterol, eburicol) in T. cruzi. It also creates a specific hydrophobic niche filled by inhibitor substituents [1] [3].
  • Phe78 (A helix) and Leu230 (F helix): These residues form part of the hydrophobic environment surrounding the inhibitor's core scaffold.
  • Tyr116, Thr122, Ser305, Tyr132: These residues engage in specific hydrogen-bonding and van der Waals interactions with polar or halogenated groups on the inhibitor molecule (e.g., the trifluoromethylphenyl moiety present in UDO/UDD and likely SDZ285-428) [1] [6].

This precise fit maximizes favorable non-bonded interactions (van der Waals, hydrophobic, hydrogen bonding) within the rigid active site of T. cruzi CYP51, compensating for the slightly weaker heme iron coordination and underpinning the compound's high binding affinity (low nanomolar Kd) and functional inhibition. The structural insights gleaned from the UDO and UDD complexes provide a blueprint for understanding SDZ285-428's mechanism and offer a rational basis for its further optimization to enhance metabolic stability and pharmacokinetic properties while maintaining selectivity [1] [6].

Table 2: Key Structural Features of T. cruzi CYP51 Influencing SDZ285-428 Binding and Selectivity

Structural ElementResidue(s) (T. cruzi CYP51)Role in Inhibitor Binding/SelectivityComparison to Human CYP51
Heme Iron CoordinationFe (Prosthetic group)Pyridine N forms longer (~2.3-2.4 Å), weaker bond than azole N; Reduces impact on Fe redox potentialShorter, stronger bond with azoles contributes to off-target effects
Substrate Specificity PocketIle105 (B' helix)Determines preference for C4-dimethylated substrates; Creates hydrophobic sub-pocket for inhibitor fitPhe105 in T. brucei/L. infantum; Different residues likely alter pocket shape in humans
Hydrophobic Cavity WallsPhe78 (A helix), Leu230 (F helix), Met379 (meander)Define the shape and hydrophobic character of the binding cavity; Engage in van der Waals contacts with inhibitor coreDifferences in residue identities and cavity topology exist, exploited for selectivity
Polar/H-bonding SitesTyr116, Thr122, Tyr132, Ser305 (BC loop, B' helix)Form H-bonds or polar interactions with specific inhibitor substituents (e.g., CF₃ groups, heteroatoms)Variations in H-bonding network residues offer potential for selective inhibitor design
Active Site RigidityConserved β-sheet core, A/G-G-XH-T motifHighly rigid cavity architecture provides stable platform for inhibitor binding; "Druggability" foundationRigidity conserved but shape differs due to sequence divergence (>70%)

The development of SDZ285-428 represents a strategic shift from azole repurposing to rational design of pathogen-specific CYP51 inhibitors. Its pyridine scaffold circumvents the limitations of clinical azoles by exploiting subtle structural differences in the active site and heme coordination chemistry of T. cruzi CYP51. While detailed efficacy data for SDZ285-428 specifically await full publication, its structural class has demonstrated high promise in both cellular and stringent mouse models of Chagas disease, suggesting potential as a novel therapeutic agent. Furthermore, the insights gained from its binding mode contribute significantly to the broader goal of developing CYP51-targeted drugs with optimized metabolic properties for treating infections caused by eukaryotic pathogens [1] [3] [4].

Properties

Product Name

SDZ285-428

IUPAC Name

4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)

InChI Key

FHHNSSGZEIVGMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Solubility

Soluble in DMSO

Synonyms

NVP-VID-400; NVP-VID 400; NVP-VID400; SDZ285428; SDZ 285428; SDZ-285428; SDZ285-428; SDZ 285-428; SDZ-285-428.

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.